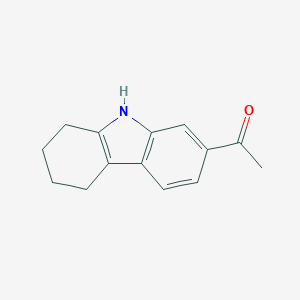

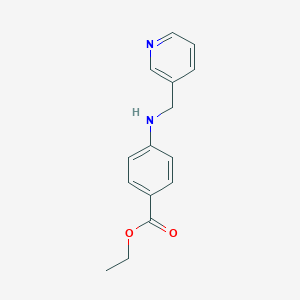

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone, also known as THCE, is a novel compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. THCE is a carbazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic. In oncology, this compound has been shown to have antitumor effects and may be useful in the treatment of cancer.

Mechanism of Action

Target of Action

The primary targets of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone are currently unknown. This compound is a derivative of tetrahydrocarbazole , a motif found in many natural products and biologically active compounds . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Given its structural similarity to other tetrahydrocarbazoles , it’s plausible that it may interact with biological targets in a similar manner. These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other tetrahydrocarbazoles

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is its relatively low toxicity and lack of significant side effects. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound's mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound's effects may vary depending on the dose and route of administration, which may complicate experimental design.

Future Directions

There are many potential future directions for research on 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone. One area of focus could be the development of more potent and selective this compound analogs with improved therapeutic properties. Another area of focus could be the exploration of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, more research is needed to fully understand this compound's mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone can be synthesized through a variety of methods, including an acid-catalyzed condensation reaction between 2,3,4,9-tetrahydro-1H-carbazole and ethanone. Another method involves a one-pot reaction between 2,3,4,9-tetrahydro-1H-carbazole, acetic anhydride, and sodium acetate. The yield and purity of this compound can be improved by using different catalysts and reaction conditions.

Properties

IUPAC Name |

1-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h6-8,15H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSTKCFCPNRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354015 |

Source

|

| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80053-43-6 |

Source

|

| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)

![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)